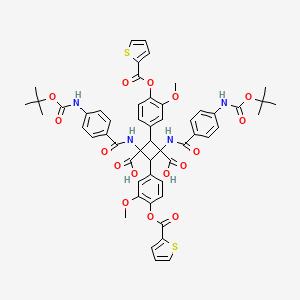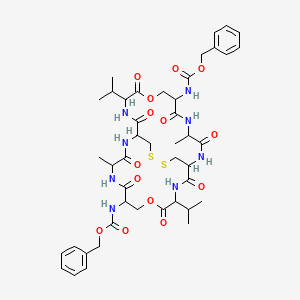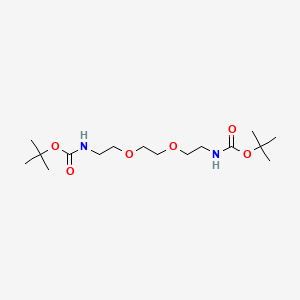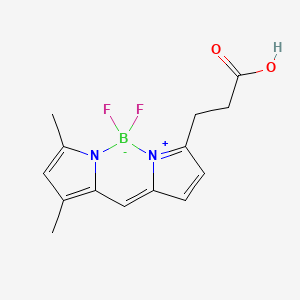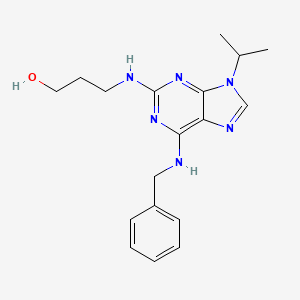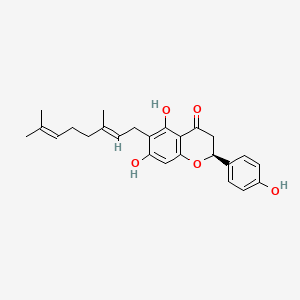
双蒽酮盐酸盐
描述
双蒽酮盐酸盐是一种合成的蒽酰基双腙化合物,具有显著的抗肿瘤活性。它主要用于治疗各种癌症,包括白血病、乳腺癌和卵巢癌。 与其他蒽环类化疗药物不同,双蒽酮盐酸盐表现出相对较低的心脏毒性,使其成为患者更安全的替代选择 .
科学研究应用
双蒽酮盐酸盐具有广泛的科学研究应用:
化学: 用作模型化合物来研究 DNA 嵌入和拓扑异构酶 II 抑制。
生物学: 研究其对细胞过程的影响,包括 DNA 复制和 RNA 合成。
工业: 用于开发新的癌症治疗方法和药物递送系统.
作用机制
双蒽酮盐酸盐通过多种机制发挥其作用:
DNA 嵌入: 该化合物嵌入 DNA,破坏其构型并导致单链断裂和 DNA-蛋白质交联。
拓扑异构酶 II 抑制: 双蒽酮盐酸盐抑制拓扑异构酶 II,这是一种对 DNA 复制和修复至关重要的酶。
选择性抑制 FTO: 该化合物选择性地抑制脂肪量和肥胖相关蛋白 (FTO),这是一种参与 RNA 代谢的去甲基化酶.
生化分析
Biochemical Properties
Bisantrene hydrochloride interacts with DNA, causing DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . It has been found to be a potent inhibitor of RNA and DNA synthesis in murine systems . It also exhibits inhibitory effects on the Fat Mass and Obesity (FTO) associated protein, which is a m6A RNA demethylase .
Cellular Effects
Bisantrene hydrochloride has cytotoxic effects on both dividing and non-dividing cells in vitro . It suggests that Bisantrene hydrochloride may be effective against low growth fraction tumors . It also produces inhibitory effects on antibody response to sheep red cells .
Molecular Mechanism
Bisantrene hydrochloride intercalates with and disrupts the configuration of DNA, resulting in DNA single-strand breaks, DNA-protein crosslinking, and inhibition of DNA replication . It is also a potent and selective inhibitor of the FTO enzyme, which is an m6A mRNA demethylase .
Temporal Effects in Laboratory Settings
In laboratory settings, Bisantrene hydrochloride has shown a biphasic elimination with an initial half-life of 65 ± 15 min, a terminal half-life of 1142 ± 226 min, and a steady state volume of distribution . This suggests that Bisantrene hydrochloride distributes into a deep tissue compartment from which it’s slowly released .
Dosage Effects in Animal Models
High doses of Bisantrene hydrochloride (above 200 mg/m2/day) cause adverse side effects typical of anthracycline chemotherapeutics . These include hair loss, bone marrow suppression, vomiting, rash, and inflammation of the mouth . It is considered to have relatively low toxicity for a chemotherapy drug .
Metabolic Pathways
The precise metabolic pathways that Bisantrene hydrochloride is involved in are not fully established. It is known to inhibit RNA and DNA synthesis, suggesting it may interact with enzymes and cofactors involved in these processes .
Transport and Distribution
The extended elimination half-life, high degree of protein binding, and extremely large volume of distribution suggest that Bisantrene hydrochloride distributes into a deep tissue compartment from which it’s slowly released .
Subcellular Localization
The subcellular localization of Bisantrene hydrochloride is not fully established. Given its ability to intercalate with DNA, it is likely that it localizes to the nucleus where it can interact with DNA .
准备方法
合成路线和反应条件
双蒽酮盐酸盐的合成涉及蒽醌-9,10-二甲醛与肼衍生物的反应。反应通常在受控条件下进行,以确保形成所需的双腙结构。 最终产物然后被转化为其盐酸盐形式,以提高溶解度和稳定性 .
工业生产方法
双蒽酮盐酸盐的工业生产遵循类似的合成路线,但在更大规模上进行。该过程涉及使用高纯度试剂和严格的质量控制措施,以确保最终产品的稠度和功效。 然后将该化合物配制成静脉注射剂,这是在临床环境中输送药物的首选方法 .
化学反应分析
反应类型
双蒽酮盐酸盐经历几种类型的化学反应,包括:
氧化: 该化合物可以被氧化形成各种代谢产物。
还原: 还原反应可以改变双腙结构。
常用试剂和条件
氧化剂: 过氧化氢、高锰酸钾。
还原剂: 硼氢化钠、氢化铝锂。
取代试剂: 卤素、烷化剂.
形成的主要产物
相似化合物的比较
类似化合物
阿霉素: 一种蒽环类化疗药物,具有类似的 DNA 嵌入和拓扑异构酶 II 抑制特性,但心脏毒性更高。
米托蒽醌: 另一种蒽衍生物,具有抗肿瘤活性,但毒性特征不同。
柔红霉素: 类似于阿霉素,但用于不同类型的癌症.
独特性
双蒽酮盐酸盐的独特之处在于,与其他蒽环类化疗药物相比,它的心脏毒性更低。这使其成为需要长期化疗的患者的更安全选择。 此外,它对 FTO 蛋白的选择性抑制增加了一种在其他类似化合物中没有观察到的新作用机制 .
属性
IUPAC Name |
N-[[10-[(4,5-dihydro-1H-imidazol-2-ylhydrazinylidene)methyl]anthracen-9-yl]methylideneamino]-4,5-dihydro-1H-imidazol-2-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N8.2ClH/c1-2-6-16-15(5-1)19(13-27-29-21-23-9-10-24-21)17-7-3-4-8-18(17)20(16)14-28-30-22-25-11-12-26-22;;/h1-8,13-14H,9-12H2,(H2,23,24,29)(H2,25,26,30);2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KINULKKPVJYRON-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NN=CC2=C3C=CC=CC3=C(C4=CC=CC=C42)C=NNC5=NCCN5.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24Cl2N8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of Bisantrene hydrochloride as an antitumor agent?
A1: Bisantrene hydrochloride exerts its antitumor activity by intercalating into DNA, disrupting the helical structure and ultimately interfering with DNA replication. [] This mechanism is similar to that of doxorubicin, another anthracycline drug. [] Studies have demonstrated that Bisantrene hydrochloride inhibits both DNA and RNA synthesis in L5178Y lymphoma cells in vitro. [] It also exhibits cytotoxicity against both rapidly proliferating and non-proliferating human colon carcinoma WiDR cells in vitro. []
Q2: Has Bisantrene hydrochloride demonstrated activity against any specific types of cancer in preclinical models?
A2: Preclinical studies in mice have shown that Bisantrene hydrochloride effectively increases lifespan and produces long-term survivors in models of leukemia (P388, L1210), plasma cell tumor (Lieberman), melanoma (B16), colon tumor (colon tumor 26), and osteogenic sarcoma (Ridgway). [] Notably, the compound displayed significant activity against these tumor models when administered via various routes, including intraperitoneal (i.p.), intravenous (i.v.), and subcutaneous (s.c.) injections. []
Q3: Are there any known limitations to the efficacy of Bisantrene hydrochloride?
A3: Despite promising preclinical results, clinical trials evaluating Bisantrene hydrochloride have yielded limited success. A phase II trial investigating its efficacy against refractory malignant melanoma found no complete or partial responses in the 51 patients treated. [] Similarly, in a study involving 26 patients with gastric adenocarcinoma, only one individual experienced a clinically useful response. [] These findings suggest that factors such as tumor type and drug resistance may influence the efficacy of Bisantrene hydrochloride.
Q4: Is there evidence of cross-resistance between Bisantrene hydrochloride and other anticancer agents?
A4: Interestingly, an adriamycin-resistant subline of P388 leukemia demonstrated complete cross-resistance to Bisantrene hydrochloride. [] This observation suggests that shared resistance mechanisms may exist between these two anthracycline drugs, potentially limiting the clinical utility of Bisantrene hydrochloride in patients with tumors resistant to adriamycin.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


